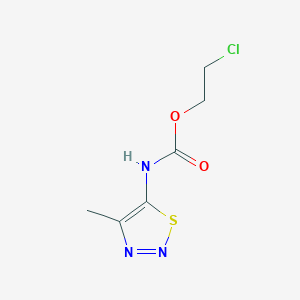
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” is a chemical compound with the CAS Number: 343373-90-0 . It has a molecular weight of 222.68 and its IUPAC name is 2-chloroethyl (4-methyl-1H-1lambda3,2,3-thiadiazol-5-yl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C6H9ClN3O2S . The InChI Code is 1S/C6H9ClN3O2S/c1-4-5 (13-10-9-4)8-6 (11)12-3-2-7/h13H,2-3H2,1H3, (H,8,11) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 221.66 . The storage temperature is between 28 C . Unfortunately, the boiling point and other physical and chemical properties are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, including variants related to 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, have been efficiently synthesized using liquid-liquid phase transfer catalysis. This process benefits from mild conditions, easy handling, and high yield, suggesting its utility in synthetic organic chemistry (Chai Lan-qin & Wang Xi-cun, 2004).
Biological Activities
Derivatives of this compound have shown promise in biological activities. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antifilarial activity and inhibited leukemia L1210 cell proliferation, suggesting potential applications in antitumor and antiparasitic therapies (Y. Kumar et al., 1993).
Additionally, derivatives of 1, 3, 4-thiadiazole, a core component of this compound, have been explored for their antimicrobial properties. They show potential as antibacterial and antifungal agents, indicating a broad spectrum of possible medical applications (Husam A. Ameen & Ahlam J. Qasir, 2017).
Agricultural Applications
- In the agricultural sector, derivatives of 1,3,4-thiadiazole, related to the core structure of this compound, have been utilized for their herbicidal properties. Studies have shown that they can be effective in inhibiting the germination and seedling growth of various plants, indicating their potential use as selective herbicides (C. Lee et al., 1989).
Eigenschaften
IUPAC Name |
2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAKRRCQCXIDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
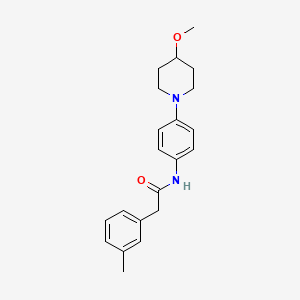
![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)
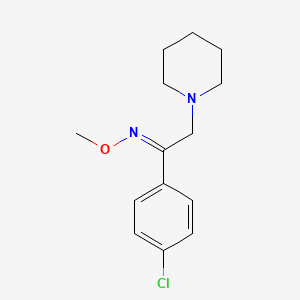
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)
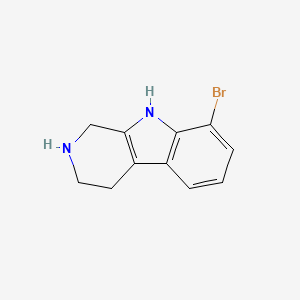
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)
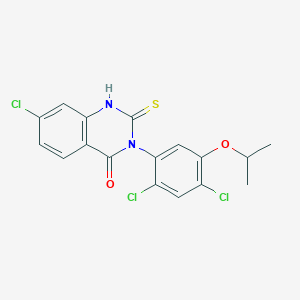
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)
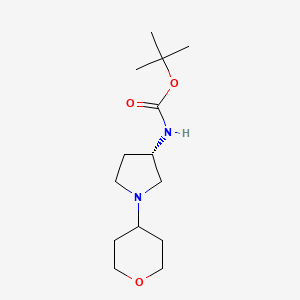
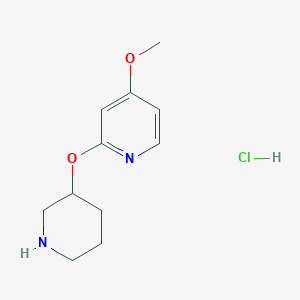
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
